2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
Description
This compound integrates three key structural motifs:
- 1,2,4-Oxadiazole core: A heterocyclic ring known for metabolic stability and hydrogen-bonding capacity, substituted with a benzyl group at position 3 .
- Azetidine ring: A four-membered saturated nitrogen-containing ring, offering conformational rigidity compared to larger rings like piperidine .
- The oxalate salt form improves aqueous solubility, a common strategy in pharmaceutical salt formation to optimize bioavailability .
Properties
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3.C2H2O4/c24-18(20-10-16-7-4-8-25-16)13-23-11-15(12-23)19-21-17(22-26-19)9-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-3,5-6,15-16H,4,7-13H2,(H,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWNGNJIBZOFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a derivative of 1,2,4-oxadiazole, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It consists of an oxadiazole moiety, an azetidine ring, and a tetrahydrofuran substituent. The presence of these functional groups is crucial for its biological activity.
Research indicates that compounds containing the oxadiazole structure often exhibit significant biological activities due to their ability to interact with various biological targets. Specifically, they are known to inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in regulating gene expression and cellular functions.
HDAC Inhibition
A study highlighted that similar oxadiazole derivatives have shown promising HDAC6 inhibitory activity, which is associated with anti-cancer properties. The inhibition of HDAC6 can lead to increased acetylation of histones and non-histone proteins, ultimately resulting in altered gene expression profiles conducive to apoptosis in cancer cells .
Antimicrobial Activity
The compound's derivatives have been evaluated for antimicrobial properties. A related study on 1,3,4-oxadiazoles demonstrated potent activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported in the range of 20–40 µM against Gram-positive bacteria .
Antioxidant Properties
Oxadiazole derivatives have also been explored for their antioxidant capabilities. Compounds featuring this scaffold have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of inflammatory diseases and cancer .
Case Studies
- Case Study on HDAC Inhibition :
- Antimicrobial Efficacy :
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution at Azetidine Nitrogen
The azetidine ring undergoes nucleophilic substitution reactions due to its strained four-membered structure. For example:
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Reaction with alkyl halides under basic conditions (K₂CO₃/DMF, 80°C, 12 hours) generates N-alkylated derivatives.
-
Ring-opening with amines (e.g., benzylamine, ethanol, reflux) yields linear amine products via azetidine ring cleavage.
Table 1: Substitution Reactions at Azetidine Nitrogen
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | N-Alkyl-azetidine derivatives | 60–75% |
| Amine-mediated ring-opening | Ethanol, reflux, 6 h | Linear amine-acetamide compounds | 50–65% |
Ring-Opening Reactions of Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring participates in acid-catalyzed ring-opening:
-
HCl in methanol (40–60°C, 4–6 hours) cleaves the THF ring, forming chlorinated intermediates.
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Oxidative cleavage (H₂O₂/AcOH, 50°C) generates diol derivatives.
Table 2: THF Ring-Opening Reactions
| Reagent System | Conditions | Products | Yield |
|---|---|---|---|
| HCl/MeOH | 40–60°C, 4–6 h | Chloro-alcohol derivatives | 55–70% |
| H₂O₂/AcOH | 50°C, 3 h | Diol-acetamide compounds | 45–60% |
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring undergoes electrophilic and nucleophilic attacks:
-
Hydrazine hydrate (aqueous ethanol, 80°C, 8 hours) opens the oxadiazole ring, forming triazole derivatives .
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Catalytic hydrogenation (H₂/Pd-C, 50 psi, 80°C, 12 hours) reduces the oxadiazole to an amidine .
Table 3: Oxadiazole Reactivity
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Hydrazine-mediated ring-opening | EtOH/H₂O, 80°C, 8 h | 1,2,4-Triazole derivatives | 50–65% |
| Hydrogenation | H₂/Pd-C, 50 psi, 80°C, 12 h | Amidines with retained azetidine | 60–75% |
Acid/Base-Catalyzed Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions:
-
H₂SO₄ (1M) at 100°C for 2 hours yields carboxylic acid derivatives.
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NaOH (10%) in ethanol (reflux, 6 hours) produces sodium carboxylates.
Table 4: Hydrolysis Reactions
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 1M H₂SO₄, 100°C, 2 h | Carboxylic acid derivatives | 70–85% |
| Basic hydrolysis | 10% NaOH, EtOH, reflux, 6 h | Sodium carboxylate salts | 65–80% |
Catalytic Hydrogenation of Functional Groups
The benzyl group undergoes hydrogenolysis:
Table 5: Hydrogenation Reactions
| Substrate | Conditions | Products | Yield |
|---|---|---|---|
| Benzyl group | H₂/Pd-C, 50 psi, 80°C, 12 h | Cyclohexyl-acetamide compounds | 60–75% |
Key Research Findings
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Steric effects : The azetidine ring’s strain enhances reactivity toward nucleophiles but limits access to bulky reagents.
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pH-dependent stability : The oxalate counterion stabilizes the compound under acidic conditions but dissociates in neutral/basic media.
-
Biological relevance : Oxadiazole modifications correlate with enhanced binding to enzymatic targets (e.g., kinase inhibitors) .
This compound’s multifunctional architecture enables tailored derivatization, making it valuable for medicinal chemistry and materials science. Further studies should explore its reactivity in cross-coupling and photochemical reactions.
Comparison with Similar Compounds
Key Observations:
Heterocycle Impact: 1,2,4-Oxadiazole (target and M11 ): Superior metabolic stability compared to 1,2,4-thiadiazole () due to oxygen’s higher electronegativity, which may reduce oxidative degradation.
Azetidine vs.
Substituent Effects: The THF-methyl group in the target may increase lipophilicity compared to polar substituents like sulfonamides () or PEG chains (M11), balancing solubility and membrane penetration . Benzyl vs.
Salt Form :
- The oxalate salt in the target compound likely enhances solubility compared to free bases (e.g., M11 in ) or sodium salts (e.g., CL316243 in ), critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
